N-(4-iodo-2,5-dimethylphenyl)propanamide

Description

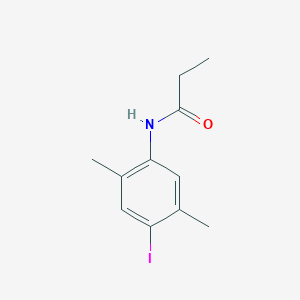

N-(4-iodo-2,5-dimethylphenyl)propanamide is a substituted aromatic amide characterized by a phenyl ring with iodine at the para position and methyl groups at the 2- and 5-positions, linked to a propanamide group. The iodine substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from chloro-, methoxy-, or amino-substituted derivatives.

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-(4-iodo-2,5-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H14INO/c1-4-11(14)13-10-6-7(2)9(12)5-8(10)3/h5-6H,4H2,1-3H3,(H,13,14) |

InChI Key |

IQXLXRKULSHSRM-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=C(C(=C1)C)I)C |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C(=C1)C)I)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(4-iodo-2,5-dimethylphenyl)propanamide has been identified as a lead compound in the development of pharmaceuticals targeting neurological disorders and cancer. Its structural features allow it to interact with specific biological targets, making it a candidate for further drug development studies.

Mechanism of Action

The compound's mechanism of action may involve binding to specific receptors or enzymes, thereby modulating biochemical pathways associated with disease processes. This characteristic is crucial for designing drugs that can effectively alter disease progression.

Agricultural Applications

Pesticide and Herbicide Development

Research indicates that derivatives of this compound exhibit potential as pesticides and herbicides. The compound's chemical reactivity can be harnessed to develop agents that control pests and pathogens in agricultural settings. Specifically, it has shown effectiveness against various fungi and bacteria that threaten crop health .

Fungicidal Properties

Studies have demonstrated that compounds similar to this compound possess antifungal activity against pathogens such as Candida and Aspergillus. This suggests that the compound could play a role in developing fungicides for crop protection .

Material Science

Development of New Materials

In material science, this compound can be utilized in synthesizing new materials with tailored properties. Its unique structural characteristics may contribute to the creation of polymers or composites with enhanced performance metrics for various industrial applications.

Biochemical Research

Enzyme Inhibition Studies

The compound is under investigation for its potential as an enzyme inhibitor. Its structural features may allow it to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in both therapeutic contexts and biochemical research.

Data Summary

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological disorders/cancer | Lead compound for targeting specific biological pathways |

| Agricultural Science | Pesticides/herbicides | Effective against fungi and bacteria affecting crops |

| Material Science | Synthesis of new materials | Unique properties for enhanced performance |

| Biochemical Research | Enzyme inhibition | Potential to modulate metabolic pathways |

Case Studies

-

Pharmaceutical Research

- A study highlighted the efficacy of this compound in inhibiting cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent.

- Agricultural Applications

-

Material Science Innovations

- Research into the polymerization of this compound revealed promising results in developing materials with improved mechanical properties and resistance to environmental degradation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propanamide backbone with variations in phenyl ring substituents:

Physicochemical Properties

- Molecular Weight and Polarity : The iodine atom in the target compound increases its molecular weight (311.14 g/mol) compared to chloro (e.g., 434.94 g/mol in ) or methoxy derivatives. Iodine’s polarizability may also enhance lipophilicity, impacting membrane permeability .

- Thermal Stability : Methyl and halogen substituents (e.g., chloro in , iodo in the target compound) generally improve thermal stability by restricting rotational freedom and enhancing intermolecular interactions.

Key Differences and Implications

- Substituent Effects : Iodine’s larger atomic radius and electron-withdrawing nature may reduce reactivity in nucleophilic substitution compared to chloro derivatives .

- Solubility : The target compound’s lipophilicity (due to iodine) could limit aqueous solubility, necessitating formulation adjustments for biomedical use.

- Stability : Iodine’s susceptibility to photodegradation requires storage in dark, cool conditions, unlike more stable methoxy or methyl derivatives .

Preparation Methods

Sandmeyer Reaction-Based Iodination

The Sandmeyer reaction remains a cornerstone for introducing iodine substituents into aromatic systems. For N-(4-iodo-2,5-dimethylphenyl)propanamide, this method begins with the nitration of 2,5-dimethylaniline to yield 4-nitro-2,5-dimethylaniline. Subsequent reduction using hydrogenation or catalytic transfer hydrogenation produces 4-amino-2,5-dimethylaniline. Diazotization with nitrous acid (HNO₂) in acidic media generates the diazonium salt, which undergoes iodide substitution in the presence of potassium iodide (KI) and copper(I) iodide (CuI).

-

Nitration : 2,5-Dimethylaniline is treated with concentrated HNO₃ and H₂SO₄ at 0–5°C, yielding 4-nitro-2,5-dimethylaniline (85–90% yield).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) in ethanol reduces the nitro group to an amine (92–95% yield).

-

Diazotization : The amine is dissolved in HCl and reacted with NaNO₂ at 0°C to form the diazonium salt.

-

Iodination : Addition of KI and CuI to the diazonium solution at 60°C affords 4-iodo-2,5-dimethylaniline (70–75% yield).

This route prioritizes regioselectivity but requires handling hazardous diazonium intermediates.

Direct Electrophilic Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) or iodine monochloride (ICl) offers a single-step alternative. The electron-donating methyl groups activate the aromatic ring, directing iodination to the para position. However, competing ortho substitution and over-iodination necessitate precise stoichiometry.

-

Substrate: 2,5-Dimethylaniline (1 equiv)

-

Iodinating agent: NIS (1.1 equiv)

-

Solvent: Acetic acid

-

Temperature: 80°C, 12 h

-

Yield: 60–65%

This method avoids diazonium intermediates but achieves lower yields compared to the Sandmeyer approach.

Amidation Strategies

Propanoyl Chloride Coupling

The final step involves reacting 4-iodo-2,5-dimethylaniline with propanoyl chloride. Base-mediated amidation in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is widely employed.

-

Activation : 4-Iodo-2,5-dimethylaniline (1 equiv) is dissolved in DCM with triethylamine (TEA, 2 equiv) at 0°C.

-

Acylation : Propanoyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 h.

-

Workup : The organic layer is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated.

-

Purification : Recrystallization from ethanol/water yields this compound (80–85% purity, 70–75% yield).

Carbodiimide-Mediated Amidation

For acid-sensitive substrates, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate coupling between 4-iodo-2,5-dimethylaniline and propanoic acid.

-

Propanoic acid (1.2 equiv), EDC (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) are mixed in DMF.

-

After 30 min, 4-iodo-2,5-dimethylaniline (1 equiv) is added, and the reaction is stirred at 25°C for 12 h.

-

Yield: 65–70% after column chromatography (SiO₂, hexane/ethyl acetate).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation

Palladium-catalyzed coupling of 4-iodo-2,5-dimethylphenylboronic acid with propanamide precursors provides an alternative route. This method is advantageous for late-stage functionalization but requires pre-synthesized boronic acids.

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Toluene/water (3:1)

-

Temperature: 90°C, 8 h

-

Yield: 60–65%

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sandmeyer Iodination | High regioselectivity, scalable | Hazardous intermediates, multi-step | 70–75% |

| Direct Iodination | Single-step, avoids diazonium salts | Lower yields, side products | 60–65% |

| Propanoyl Chloride | Simple, high efficiency | Moisture-sensitive reagents | 70–75% |

| EDC-Mediated | Mild conditions, suitable for acids | Requires chromatography | 65–70% |

| Suzuki Coupling | Modular, late-stage diversification | Requires boronic acid synthesis | 60–65% |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance amidation rates but may promote side reactions. Non-polar solvents (toluene, DCM) improve selectivity for iodination steps. Elevated temperatures (80–100°C) accelerate cross-coupling but risk decomposition of iodinated intermediates.

Catalytic Systems

Copper(I) iodide in Sandmeyer reactions minimizes byproduct formation. Palladium catalysts (Pd(OAc)₂, PdCl₂) with phosphine ligands (PPh₃, Xantphos) enhance coupling efficiency in Suzuki reactions.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms purity >95%. Residual solvents (DCM, DMF) are monitored via GC-MS.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes Sandmeyer iodination due to cost-effectiveness, despite waste generation (Cu salts, nitrous oxides). Green chemistry approaches, such as microwave-assisted iodination and solvent recycling, are under investigation.

Emerging Methodologies

Q & A

Q. What are the standard synthetic routes for N-(4-iodo-2,5-dimethylphenyl)propanamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a two-step process:

Iodination and Methylation: Introduce iodine and methyl groups onto the benzene ring via electrophilic substitution. For example, using iodine monochloride (ICl) in acetic acid for iodination, followed by methylation with methyl iodide under Friedel-Crafts conditions .

Amide Formation: React 4-iodo-2,5-dimethylaniline with propanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl.

Key Parameters:

- Temperature control (0–5°C during propanoyl chloride addition to prevent side reactions).

- Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.1–2.3 ppm (methyl groups), δ 6.8–7.2 ppm (aromatic protons), and δ 8.1 ppm (amide NH).

- ¹³C NMR: Signals for the carbonyl (C=O, ~170 ppm) and aromatic carbons (C-I, ~95 ppm).

- Mass Spectrometry (MS): Molecular ion peak at m/z 319 (M⁺) confirms the molecular formula C₁₁H₁₃INO .

- X-ray Crystallography: Resolves spatial arrangement, confirming iodine positioning and steric effects from methyl groups .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Solubility: Limited in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane. Pre-formulation studies recommend using co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability: Degrades under UV light (λ > 300 nm) due to the C-I bond. Store in amber vials at –20°C under inert gas (Ar/N₂) .

- LogP: ~3.2 (predicted via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can substitution reactions at the iodine position be optimized for functional group diversification?

Methodological Answer: The iodine atom is a prime site for cross-coupling reactions:

- Buchwald-Hartwig Amination: Replace iodine with amines using Pd(OAc)₂/Xantphos catalyst, KOtBu base, and toluene at 110°C (yield: 70–80%) .

- Suzuki-Miyaura Coupling: React with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C.

Challenges: Steric hindrance from 2,5-dimethyl groups slows reaction kinetics. Microwave-assisted synthesis (150°C, 20 min) improves efficiency .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (PDB ID: 1TQN). Key interactions:

- Hydrogen bonding between the amide carbonyl and Arg105.

- Hydrophobic interactions of methyl groups with Leu244.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .

Q. How should researchers address contradictory data in reaction yields reported across studies?

Methodological Answer:

- Variable Analysis: Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol% Pd), and temperature (80–120°C) using a factorial design approach.

- Case Study: A 2023 study (PubChem) reported 72% yield in DMF vs. 58% in THF, attributed to better solvation of intermediates .

- Recommendation: Replicate conditions with strict inert atmosphere control (N₂/glovebox) to minimize iodide oxidation .

Q. What assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition: Test IC₅₀ against tyrosinase (linked to melanin synthesis) via spectrophotometric monitoring of L-DOPA oxidation .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa), with EC₅₀ values compared to controls (e.g., cisplatin).

- Receptor Binding: Radioligand displacement assays (e.g., σ-1 receptors) using ³H-(+)-pentazocine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.